Product packaging for Cyclohexanol, 1,3-dimethyl-, (1R,3R)-(Cat. No.:CAS No. 646526-29-6)

Cyclohexanol, 1,3-dimethyl-, (1R,3R)-

Cat. No.: B12611431
CAS No.: 646526-29-6
M. Wt: 128.21 g/mol
InChI Key: DWUSBTCQAFWLIW-HTQZYQBOSA-N
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Description

Significance of Stereochemistry in Alicyclic Systems

Alicyclic systems, which are non-aromatic carbocyclic compounds, present unique stereochemical challenges and opportunities. Unlike more flexible acyclic molecules, the ring structure of compounds like cyclohexane (B81311) restricts conformational freedom. This rigidity makes the spatial arrangement of substituents a defining feature of the molecule's identity and behavior. The chair conformation, being the most stable arrangement for a cyclohexane ring, dictates that substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. rsc.orgresearchgate.net The relative orientation of these substituents gives rise to different stereoisomers with distinct physical and chemical properties. This control over the three-dimensional structure is crucial in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. rsc.org

Overview of Chirality in Substituted Cyclohexanes

Chirality in substituted cyclohexanes arises from the presence of stereogenic centers, typically carbon atoms bonded to four different groups. beilstein-journals.org For disubstituted cyclohexanes, such as 1,2-, 1,3-, and 1,4-disubstituted derivatives, the presence of two stereocenters can lead to the existence of multiple stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). rsc.orgresearchgate.net

For instance, 1,3-disubstituted cyclohexanes can exist as cis and trans isomers. nih.gov In the cis isomer, both substituents are on the same side of the ring, which in the most stable chair conformation, places both groups in equatorial positions (e,e). researchgate.netnih.gov In the trans isomer, the substituents are on opposite sides of the ring, resulting in one axial and one equatorial substituent (a,e) in the chair conformation. nih.gov The trans-1,3-disubstituted cyclohexane, lacking a plane of symmetry, is chiral and can exist as a pair of enantiomers, such as (1R,3R) and (1S,3S). researchgate.netnih.gov

Unique Aspects of 1,3-Disubstituted Cyclohexanols

The 1,3-disubstitution pattern on a cyclohexanol (B46403) ring presents specific conformational considerations that are of great interest in organic synthesis. The stability of the chair conformations is a key factor. For cis-1,3-dimethylcyclohexane, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer due to the avoidance of highly unfavorable 1,3-diaxial interactions. researchgate.netnih.gov The energy difference is substantial, estimated to be around 5.4 kcal/mol, rendering the diaxial conformation almost non-existent at room temperature. researchgate.net

Conversely, the trans-1,3-dimethylcyclohexane (B1361371) exists as two energetically equivalent chair conformations, each having one axial and one equatorial methyl group (a,e and e,a). nih.gov This isomer is chiral and can be resolved into its separate enantiomers. nih.gov The presence of both hydroxyl and methyl groups in a specific stereochemical arrangement, as in (1R,3R)-1,3-dimethylcyclohexanol, provides a well-defined three-dimensional structure that can be exploited in stereoselective reactions. The hydroxyl group, in particular, can act as a directing group or a point of further chemical modification.

Table 1: Conformational Energy of 1,3-Dimethylcyclohexane Isomers This interactive table provides the relative energy contributions of different steric interactions in the chair conformations of cis- and trans-1,3-dimethylcyclohexane.

IsomerConformation1,3-Diaxial Interactions (per interaction)Gauche Butane InteractionsRelative Energy (kcal/mol)More Stable Conformer
cis-1,3-Dimethylcyclohexanediequatorial (e,e)NonePresent0 (Reference)Yes
cis-1,3-Dimethylcyclohexanediaxial (a,a)~3.6 kcal/molPresent~5.4 kcal/molNo
trans-1,3-Dimethylcyclohexaneaxial/equatorial (a,e)~0.9 kcal/molPresent~1.8 kcal/molN/A (degenerate)

Data sourced from various conformational analysis studies. researchgate.netnih.gov

Research Context of (1R,3R)-1,3-Dimethylcyclohexanol within Advanced Organic Synthesis

While specific, widespread applications of (1R,3R)-1,3-dimethylcyclohexanol in the scientific literature are not extensively documented, its structure is emblematic of a class of chiral building blocks that are highly valued in advanced organic synthesis. Chiral alcohols and their derivatives are frequently employed as chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and are then removed. researchgate.net

The research into the diastereoselective synthesis of highly substituted cyclohexanones and other carbocycles often generates structures with stereochemical arrangements analogous to that of (1R,3R)-1,3-dimethylcyclohexanol. beilstein-journals.orgnih.gov These complex cyclic systems are core structures in many biologically active natural products and pharmaceutical agents. nih.govrsc.org The development of methods to synthesize such polyfunctional, stereochemically defined cyclohexanes is an active area of research. For example, cascade reactions and organocatalyzed annulations are employed to construct these intricate architectures with high diastereoselectivity. beilstein-journals.orgnih.gov

The synthesis of specific enantiomers of chiral 1,3-diols and related compounds is a significant goal in organic synthesis due to their utility as precursors for natural products and as chiral ligands in asymmetric catalysis. nih.gov Although direct examples of the use of (1R,3R)-1,3-dimethylcyclohexanol are sparse in readily available literature, its structural motif is a target in synthetic methodologies aimed at creating stereochemically rich cyclic molecules. The principles governing its stereochemistry and conformational behavior are fundamental to the rational design of more complex synthetic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B12611431 Cyclohexanol, 1,3-dimethyl-, (1R,3R)- CAS No. 646526-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646526-29-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1R,3R)-1,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

DWUSBTCQAFWLIW-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@](C1)(C)O

Canonical SMILES

CC1CCCC(C1)(C)O

Origin of Product

United States

Stereochemical and Conformational Analysis of 1r,3r 1,3 Dimethylcyclohexanol

Fundamental Principles of Cyclohexane (B81311) Conformations

The behavior of (1R,3R)-1,3-dimethylcyclohexanol is intrinsically linked to the conformational dynamics of its parent cyclohexane ring. Cyclohexane avoids the high energy of a planar structure, which would impose significant angle and torsional strain, by adopting a puckered three-dimensional shape. byjus.com

Chair Conformation Stability and Interconversion

The most stable conformation for a cyclohexane ring is the chair form. byjus.comlibretexts.org This arrangement allows the carbon-carbon bond angles to be approximately 111°, very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. libretexts.org At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.org

Cyclohexane is not static; it undergoes a rapid "ring flip" or "chair-flipping" process, interconverting between two equivalent chair conformations. libretexts.orgwikipedia.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. byjus.com The energy barrier for this interconversion is about 45 kJ/mol, allowing for roughly one million interconversions per second at ambient temperatures. libretexts.org The ring passes through higher-energy intermediate conformations, including the twist-boat and the highly unstable half-chair, to complete the flip. libretexts.org

Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kJ/mol)Key Strain Features
Chair0No significant angle or torsional strain. libretexts.org
Twist-Boat~23Reduces some strain from the boat form. libretexts.org
Boat~30Torsional strain and steric hindrance between "flagpole" hydrogens. libretexts.org
Half-Chair~45Significant angle and torsional strain. libretexts.org

Anomeric Effects and 1,3-Diaxial Interactions in Dimethylcyclohexanol Systems

In substituted cyclohexanes, the preference for a substituent to occupy an equatorial position is primarily driven by the avoidance of steric strain. When a substituent is in an axial position, it experiences repulsive steric interactions with the other two axial substituents on the same face of the ring. ucla.edu These are known as 1,3-diaxial interactions. quimicaorganica.orgyoutube.com These interactions are essentially gauche-butane interactions and destabilize the axial conformation. chemistrysteps.com For a methyl group, this destabilization (known as the A-value) is approximately 7.28 kJ/mol, meaning the equatorial conformer is strongly favored. chemistrysteps.com In cis-1,3-dimethylcyclohexane, the conformation with two axial methyl groups is highly unstable due to a severe syn-pentane interaction, forcing the equilibrium almost entirely toward the diequatorial conformer. libretexts.org

The anomeric effect is a stereoelectronic phenomenon, originally defined as the preference for a heteroatomic substituent (like an -OR group) adjacent to a heteroatom within a cyclohexane ring to adopt an axial position, contrary to what steric effects would predict. ucla.eduwikipedia.org This effect is often explained by a stabilizing hyperconjugation between a lone pair on the ring's heteroatom and the antibonding (σ*) orbital of the axial C-substituent bond. dypvp.edu.in In the case of (1R,3R)-1,3-dimethylcyclohexanol, the ring itself is carbocyclic (contains only carbon atoms). Therefore, the classical anomeric effect is not a primary consideration for the hydroxyl group at C1, as there is no adjacent heteroatom within the ring. wikipedia.org The conformational preferences are thus dominated by sterics, specifically the avoidance of 1,3-diaxial interactions.

Configurational Assignment and Stereoisomerism

The precise three-dimensional arrangement of atoms in (1R,3R)-1,3-dimethylcyclohexanol is defined by its configuration at its chiral centers.

R/S Nomenclature and Chiral Centers in Cyclic Alcohols

The Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration of a chiral center as either R (from the Latin rectus, right) or S (from the Latin sinister, left). libretexts.orgtuscany-diet.net The process involves assigning priorities (1-4) to the four groups attached to the chiral carbon based on atomic number. libretexts.org The molecule is then oriented so the lowest priority group (4) points away from the viewer, and a path is traced from priority 1 to 2 to 3. A clockwise path indicates an R configuration, while a counter-clockwise path indicates an S configuration. tuscany-diet.net

In (1R,3R)-1,3-dimethylcyclohexanol, there are two chiral centers: C1 and C3.

CIP Priority Assignment for (1R,3R)-1,3-Dimethylcyclohexanol
Chiral CenterGroupPriorityReasoning
C1-OH1Highest atomic number (Oxygen).
-C2(H2)-2Carbon attached to another carbon.
-C6(H2)-2Carbon attached to another carbon (tie with C2, further evaluation needed).
-CH33Carbon attached to hydrogens.
C3-C2(H2)-1Path leads to C1 which is substituted with O.
-C4(H2)-2Path leads to C5.
-CH33Carbon attached to hydrogens.
-H4Lowest atomic number (Hydrogen).

Note: A full tie-breaking procedure is required to definitively distinguish priorities for ring carbons.

Diastereomeric Relationships in 1,3-Dimethylcyclohexanol (B2913386) Isomers

1,3-Dimethylcyclohexanol can exist as several stereoisomers due to its two chiral centers. The isomers can be classified as either cis (substituents on the same face of the ring) or trans (substituents on opposite faces).

Trans Isomers : The (1R,3R) and (1S,3S) isomers are a pair of enantiomers. They are non-superimposable mirror images of each other. vaia.com In the most stable chair conformation, one substituent is axial and the other is equatorial. Ring flipping produces an energetically equivalent conformer where the positions are switched (axial becomes equatorial and vice versa). libretexts.orgspcmc.ac.in

Cis Isomers : The (1R,3S) and (1S,3R) isomers constitute a second pair of enantiomers. In the case where the substituents at C1 and C3 are identical (as in 1,3-dimethylcyclohexane), the cis isomer is a meso compound and achiral due to an internal plane of symmetry. vaia.comspcmc.ac.in However, in 1,3-dimethylcyclohexanol, the substituents at C1 (-OH, -CH3) and C3 (-H, -CH3) are different, making the cis isomers chiral.

Diastereomers : Any cis isomer is a diastereomer of any trans isomer. Diastereomers are stereoisomers that are not mirror images of each other. vaia.com

Stereochemical Relationships in 1,3-Dimethylcyclohexanol
Isomer 1Isomer 2Relationship
(1R,3R)-1,3-Dimethylcyclohexanol(1S,3S)-1,3-DimethylcyclohexanolEnantiomers
(1R,3S)-1,3-Dimethylcyclohexanol(1S,3R)-1,3-DimethylcyclohexanolEnantiomers
(1R,3R)-1,3-Dimethylcyclohexanol(1R,3S)-1,3-DimethylcyclohexanolDiastereomers
(1R,3R)-1,3-Dimethylcyclohexanol(1S,3R)-1,3-DimethylcyclohexanolDiastereomers

Computational and Theoretical Studies of Conformation and Stability

Computational chemistry provides valuable insights into the relative stabilities of different conformations. For (1R,3R)-1,3-dimethylcyclohexanol, which is a trans isomer, the two chair conformers are not energetically equivalent due to the different substituents at C1 and C3.

The two possible chair conformations for the (1R,3R) isomer are:

Conformer A : Axial hydroxyl group (-OH) at C1 and an equatorial methyl group (-CH3) at C3.

Conformer B : Equatorial hydroxyl group (-OH) at C1 and an axial methyl group (-CH3) at C3.

The stability of each conformer is determined by the sum of its steric interactions. The primary destabilizing factors are 1,3-diaxial interactions. The A-value (destabilization energy) for an axial -OH group is smaller than that for an axial -CH3 group. Therefore, Conformer B, which places the bulkier methyl group in an axial position, is expected to be less stable than Conformer A. The equilibrium will favor the conformation where the largest group occupies the equatorial position to minimize steric strain.

Quantum Mechanical and Molecular Mechanics Approaches

The study of the conformational preferences of molecules like (1R,3R)-1,3-dimethylcyclohexanol relies heavily on computational chemistry, primarily through quantum mechanical (QM) and molecular mechanics (MM) methods. nih.govwustl.edu

Quantum Mechanical (QM) Approaches are based on solving the Schrödinger equation for a given molecule, providing a detailed description of the electronic structure and, consequently, the molecular energy and geometry. wustl.edu Ab initio and Density Functional Theory (DFT) are two major classes of QM methods. For molecules of this size, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), offer a good balance between accuracy and computational cost. acs.org These methods are used to optimize the geometry of different conformers, calculate their relative energies, and determine the energy barriers for interconversion between them. researchgate.net For instance, QM calculations have been successfully used to determine the stereochemistry and conformational preferences of other substituted cyclohexanols. nih.gov

Molecular Mechanics (MM) Approaches , also known as force-field methods, offer a computationally less expensive alternative to QM. wustl.edu MM methods treat molecules as a collection of atoms held together by springs, and the potential energy of a system is calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu Force fields like AMBER, GROMOS, and MMFF are parameterized using experimental data and high-level QM calculations to reproduce molecular geometries and energies. uni-paderborn.dersc.orgarxiv.org The accuracy of MM calculations is highly dependent on the quality of the force-field parameters for the specific types of atoms and bonds present in the molecule. rsc.orgarxiv.org For cyclic alkanes and their derivatives, specialized force fields have been developed to accurately model their conformational behavior. uni-paderborn.de

A comparative analysis of the two approaches reveals that while QM methods provide higher accuracy and are capable of describing electronic effects, MM methods are significantly faster, allowing for the exploration of a much larger conformational space, which is particularly useful for flexible molecules. acs.org

Energy Landscape Analysis of Conformational Isomers

The energy landscape of (1R,3R)-1,3-dimethylcyclohexanol describes the potential energy of the molecule as a function of its atomic coordinates. The landscape consists of energy minima, corresponding to stable or metastable conformers, and saddle points, which represent the transition states for conformational interconversions. researchgate.net

For (1R,3R)-1,3-dimethylcyclohexanol, the two primary energy minima correspond to the two chair conformations resulting from ring flipping. One conformer will have the C1-methyl group in an axial position and the C3-methyl group in an equatorial position, while the hydroxyl group is also at C1. The flipped conformer will have the C1-methyl in an equatorial position and the C3-methyl in an axial position. The relative energies of these conformers are primarily determined by the steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.org

A 1,3-diaxial interaction is the steric repulsion between an axial substituent and the two axial hydrogen atoms (or other axial groups) on the same side of the cyclohexane ring. libretexts.org The magnitude of this strain depends on the size of the substituent. Larger groups in the axial position lead to greater steric strain and higher conformational energy. libretexts.org

Below is a table of typical steric strain energies for 1,3-diaxial interactions for various substituents, which are used to estimate the relative stability of conformers.

SubstituentSteric Strain (kJ/mol) for a single 1,3-diaxial interaction with Hydrogen
-Cl1.09
-Br1.15
-OH1.96
-CH₃3.56
-CH₂CH₃3.66
-CH(CH₃)₂4.61
-C(CH₃)₃~10

This data is based on general values for monosubstituted cyclohexanes and provides a basis for estimating conformational energies. ualberta.ca

In the case of cis-1,3-disubstituted cyclohexanes, one conformer can have both substituents in equatorial positions, which is generally the most stable due to the absence of significant 1,3-diaxial interactions. The other conformer has both substituents in axial positions, which is highly unstable. libretexts.org For (1R,3R)-1,3-dimethylcyclohexanol, the situation is more complex due to the additional substituent at C1. However, the principle remains that the conformer minimizing the most significant steric clashes will be lower in energy.

Predicting Preferred Conformations via Computational Methods

Computational methods are instrumental in predicting the most stable conformation of (1R,3R)-1,3-dimethylcyclohexanol. The process typically involves a systematic or stochastic conformational search to identify all possible low-energy conformers. wikipedia.org

The initial step is often performed using a computationally efficient method like molecular mechanics to rapidly scan the potential energy surface. wustl.edu This search generates a large number of potential conformers. The unique conformers are then subjected to geometry optimization using a more accurate method, such as DFT. nih.gov During optimization, the forces on the atoms are minimized, and the structure settles into the nearest local energy minimum.

Following optimization, the relative energies of the conformers are calculated. These energies, corrected for zero-point vibrational energy (ZPVE), provide the relative stabilities of the different conformations at 0 K. researchgate.net The conformer with the lowest energy is predicted to be the most populated. For (1R,3R)-1,3-dimethylcyclohexanol, this would be the chair conformation that places the larger groups in equatorial positions to minimize 1,3-diaxial interactions. Given the substituents are a hydroxyl group and two methyl groups, the diaxial conformer would experience significant steric strain, making the diequatorial-like conformer much more stable. libretexts.orglibretexts.org

The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which relates the population ratio to the energy difference between the conformers. masterorganicchemistry.com For example, an energy difference of 1.74 kcal/mol (approximately 7.3 kJ/mol) at room temperature corresponds to an equilibrium mixture of about 95% of the more stable conformer and 5% of the less stable one for methylcyclohexane. masterorganicchemistry.com

By applying these computational approaches, a detailed understanding of the conformational preferences and the relative stabilities of the different isomers of (1R,3R)-1,3-dimethylcyclohexanol can be achieved, providing crucial insights into its three-dimensional structure and reactivity.

Advanced Synthetic Methodologies for 1r,3r 1,3 Dimethylcyclohexanol and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a direct route to enantiomerically pure compounds by creating a chiral center in a prochiral molecule using a chiral reagent or catalyst.

One of the most common and effective methods for creating the hydroxyl stereocenter in cyclohexanols is the stereoselective reduction of a carbonyl group or the hydrogenation of a carbon-carbon double bond in a precursor molecule.

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. ucla.edu This reaction is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. ucla.edulibretexts.org This inherent stereoselectivity can be exploited to synthesize specific diastereomers of 1,3-dimethylcyclohexanol (B2913386). For instance, the hydrogenation of a precursor like 1,3-dimethylcyclohexene or a related allylic alcohol using a heterogeneous catalyst such as platinum (Pt), palladium (Pd), or rhodium (Rh) can lead to the desired stereochemistry. The choice of catalyst and the steric environment of the substrate dictate the face of the double bond to which the hydrogen atoms are delivered.

The catalytic hydrogenation of 1,2-dimethylcyclohexene, for example, results in the syn-addition of hydrogen, yielding cis-1,2-dimethylcyclohexane. ucla.edu By analogy, starting with an appropriate 1,3-dimethylcyclohexene precursor, the approach of the substrate to the catalyst surface can be directed to favor the formation of the desired (1R,3R) configuration.

The reduction of a prochiral ketone, such as 1,3-dimethylcyclohexanone, is a powerful strategy for establishing the stereochemistry of the resulting secondary alcohol. The stereochemical outcome can be controlled by the choice of reducing agent or by using a chiral catalyst.

Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can exhibit diastereoselectivity based on the steric environment of the ketone. For substituted cyclohexanones, the incoming hydride typically attacks from the less hindered face. For instance, studies on the reduction of cis- and trans-2,6-dimethylcyclohexanones have shown that the ratio of axial to equatorial alcohol products is highly dependent on the reducing agent and solvent used. researchgate.net While the reduction of cis-2,6-dimethylcyclohexanone with LiAlH₄ shows little stereoselectivity, the reduction with NaBH₄ in methanol (B129727) surprisingly yields the axial alcohol as the major product. researchgate.net

For achieving high enantioselectivity, catalytic asymmetric reduction is employed. This often involves a chiral catalyst that complexes with a reducing agent (like borane) and delivers the hydride to one face of the carbonyl group preferentially. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones to produce alcohols with high enantiomeric excess (ee). nih.gov

Table 1: Stereoselective Reduction of Substituted Cyclohexanones
SubstrateReducing Agent/CatalystMajor Product StereochemistryReported Yield/Selectivity
cis-2,6-DimethylcyclohexanoneNaBH₄ in MethanolAxial AlcoholPredominantly axial product researchgate.net
cis-2,6-DimethylcyclohexanoneLiAlH₄ in EtherMixture of Axial/Equatorial AlcoholsLow stereoselectivity researchgate.net
2,3-Disubstituted Cyclohexenones(R)-2-Methyloxazaborolidine, BH₃Chiral Allylic Alcohol89-96% ee nih.gov

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govrsc.org Enzymes operate under mild conditions and can exhibit exceptional chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules. cnr.it

Lipases are a class of enzymes that catalyze the hydrolysis of esters in nature. jocpr.com In organic synthesis, they are widely used in non-aqueous media to catalyze stereoselective esterification and transesterification reactions. jocpr.commdpi.com This capability is frequently used in the kinetic resolution of racemic alcohols.

In a lipase-catalyzed kinetic resolution of racemic 1,3-dimethylcyclohexanol, the enzyme would selectively acylate one enantiomer (e.g., the (1S,3S)-enantiomer) at a much faster rate than the other. This allows for the separation of the faster-reacting acylated enantiomer from the unreacted (and now enantiomerically enriched) (1R,3R)-1,3-dimethylcyclohexanol. The effectiveness of the resolution is determined by several factors, including the choice of lipase, the acyl donor (e.g., vinyl acetate), the solvent, and the temperature. mdpi.com Lipases such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and porcine pancreas (PPL) are commonly employed. mdpi.comnih.gov

Table 2: Examples of Lipase-Catalyzed Resolutions of Alcohols
Lipase SourceSubstrate TypeReactionTypical Selectivity
Candida antarctica (Novozym 435)Secondary AlcoholsTransesterificationHigh (E > 200) nih.govmdpi.com
Pseudomonas cepacia (PS-D)Secondary AlcoholsAcylationGood to Excellent mdpi.comnih.gov
Porcine Pancreatic Lipase (PPL)Meso DiolsDesymmetrization (Acetylation)High (e.g., 99% ee) mdpi.com

Chemoenzymatic Transformations for Chiral Building Blocks

Chiral Pool Synthesis Utilizing Natural or Derivatized Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.net This approach incorporates a pre-existing stereocenter from the starting material into the final target molecule, avoiding the need for an asymmetric induction step. Common chiral pool sources include amino acids, sugars, and terpenes. researchgate.net

For the synthesis of (1R,3R)-1,3-dimethylcyclohexanol, a suitable starting material could be a terpene derivative that already possesses a similar carbon skeleton and the correct stereochemistry at one or more centers. For example, a hypothetical route could start from a naturally occurring monoterpene like (+)-pulegone. Through a series of well-established chemical transformations—such as conjugate reduction, stereoselective ketone reduction, and methylation—the pulegone (B1678340) scaffold could be elaborated into the target (1R,3R)-1,3-dimethylcyclohexanol, transferring the initial chirality from the natural precursor to the final product. The use of enzymatically derived cyclohexadiene diols also represents a powerful starting point in chiral pool synthesis for complex molecules. researchgate.net

Multi-step Reaction Sequences for Enantiopure Synthesis

The construction of enantiopure (1R,3R)-1,3-dimethylcyclohexanol is typically achieved through a multi-step process that establishes the chirality of the two stereocenters in a controlled manner. A common and effective strategy involves creating the chiral center at the C3 position first, followed by a diastereoselective introduction of the methyl group at the C1 position. This approach hinges on the availability of a chiral precursor, specifically (R)-3-methylcyclohexanone.

The final stereocenter at the C1 position is installed via a nucleophilic addition to the carbonyl group of a chiral cyclohexanone (B45756) precursor. The Grignard reaction is a premier method for forming carbon-carbon bonds and converting ketones into tertiary alcohols. researchgate.netnih.gov In this sequence, (R)-3-methylcyclohexanone is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup to yield 1,3-dimethylcyclohexanol. princeton.edu

The critical challenge in this step is controlling the stereochemistry of the newly formed tertiary alcohol. The addition of the Grignard reagent to the prochiral carbonyl carbon creates a new stereocenter, which can result in two different diastereomers: (1R,3R)-1,3-dimethylcyclohexanol and (1S,3R)-1,3-dimethylcyclohexanol. The stereochemical outcome is dictated by the trajectory of the nucleophilic attack on the cyclohexanone ring.

The stereoselectivity of nucleophilic additions to cyclohexanones is influenced by a combination of steric hindrance and stereoelectronic effects. researchgate.net For (R)-3-methylcyclohexanone, the ring predominantly adopts a chair conformation with the existing methyl group at C3 in the sterically favored equatorial position. This arrangement creates a biased steric environment.

Axial Attack: The Grignard reagent approaches from the top face (axial position) of the ring, leading to the formation of the (1R,3R) isomer where the new hydroxyl group is equatorial.

Equatorial Attack: The Grignard reagent approaches from the bottom face (equatorial position), leading to the formation of the (1S,3R) isomer where the new hydroxyl group is axial.

Due to the steric bulk of the Grignard reagent and the hindrance presented by the axial hydrogens on the same face of the ring, the axial attack is generally favored, leading to a higher yield of the desired (1R,3R) diastereomer.

Table 1: Grignard Reaction for Diastereoselective Synthesis

Reactant 1Reactant 2Primary Product (Major)Secondary Product (Minor)Key Stereocontrol Factor
(R)-3-MethylcyclohexanoneMethylmagnesium Bromide(1R,3R)-1,3-Dimethylcyclohexanol(1S,3R)-1,3-DimethylcyclohexanolSteric hindrance favoring axial attack

The success of the enantiopure synthesis relies heavily on the availability of the chiral starting material, (R)-3-methylcyclohexanone. A convenient and efficient method for producing this key precursor is through a retro-aldol reaction of a readily available chiral natural product. vaia.com The retro-aldol reaction is the reverse of the aldol (B89426) condensation, involving the cleavage of a carbon-carbon bond in a β-hydroxy ketone or a related α,β-unsaturated ketone to yield two smaller carbonyl compounds. vaia.comsemanticscholar.org

Table 2: Retro-Aldol Reaction of (R)-Pulegone for Chiral Precursor Synthesis

Starting MaterialCatalyst/SolventSurfactantReaction Time (h)Yield (%)Purity (GC, %)Reference
(R)-PulegoneH₂SO₄/H₂ONone1565Not Available researchgate.net
(R)-PulegoneH₂SO₄/H₂OCetylpyridinium Chloride (CPC)285 (91)98 (95) researchgate.net

Novel Synthetic Route Development and Optimization

While the described multi-step sequence is a robust pathway, the field of medicinal and materials chemistry continually seeks to explore novel synthetic routes to improve efficiency, scalability, and stereoselectivity. rsc.org The development of new synthetic methodologies is crucial for accessing diverse chemical structures and optimizing the production of valuable compounds. rsc.orgyoutube.com

Organocatalytic Reactions: The use of small organic molecules as catalysts for asymmetric reactions has become a powerful tool. researchgate.net One could envision an organocatalytic asymmetric Michael addition to an appropriate acceptor, followed by cyclization, to construct the chiral cyclohexanone ring with high enantiomeric excess directly, potentially bypassing the reliance on natural product precursors like pulegone. researchgate.netmdpi.com

Transition-Metal Catalysis: The development of selective catalysts for challenging transformations is a major area of research. rsc.org For instance, a copper-catalyzed asymmetric conjugate addition of a methyl Grignard reagent to a suitable α,β-unsaturated precursor could offer an alternative route with high diastereoselectivity. rsc.org

Enzymatic and Chemo-enzymatic Strategies: Biocatalysis offers high selectivity under mild conditions. A dynamic kinetic resolution (DKR) process, combining an enzyme for selective acylation of one alcohol diastereomer with a metal catalyst to racemize the other, could be a sophisticated method to obtain a single stereoisomer from a diastereomeric mixture of 1,3-dimethylcyclohexanols.

The exploration of these novel routes is driven by the need for more sustainable, efficient, and versatile synthetic methods in modern chemistry. rsc.org

Reactivity and Mechanistic Studies of 1r,3r 1,3 Dimethylcyclohexanol

Stereoselective Reactions Involving the Hydroxyl Group

The reactivity of the hydroxyl group in (1R,3R)-1,3-dimethylcyclohexanol is central to its chemical transformations. The tertiary nature of the alcohol profoundly influences the mechanisms of substitution and elimination reactions, favoring pathways that proceed through carbocation intermediates.

**4.1.1. Substitution Reactions (e.g., with HBr, SOCl₂) **

Substitution reactions on (1R,3R)-1,3-dimethylcyclohexanol, a tertiary alcohol, predominantly follow an SN1 (Substitution Nucleophilic Unimolecular) mechanism when treated with hydrogen halides like hydrobromic acid (HBr) or reagents like thionyl chloride (SOCl₂). sketchy.com The process is initiated by the protonation of the hydroxyl group by the acid (or reaction with SOCl₂ to form a chlorosulfite intermediate), which converts it into a good leaving group (water or SO₂ and Cl⁻). The departure of this leaving group is the rate-determining step, resulting in the formation of a stable tertiary carbocation at the C1 position. libretexts.orgyoutube.com

The reaction pathway for (1R,3R)-1,3-dimethylcyclohexanol is overwhelmingly SN1. An SN2 (Substitution Nucleophilic Bimolecular) reaction is sterically hindered at the tertiary carbon center, preventing the required backside attack by the nucleophile. sketchy.com

The stereochemical outcome is a direct consequence of the SN1 mechanism. The carbocation intermediate formed at C1 is sp² hybridized and has a trigonal planar geometry. libretexts.org This planarity means the incoming nucleophile (e.g., Br⁻ from HBr) can attack from either the top or bottom face of the carbocation.

Starting with the single (1R,3R) enantiomer, this non-selective attack leads to the formation of a mixture of two products where the stereochemistry at C1 is scrambled. The original stereocenter at C3 is not involved in the reaction and retains its (R) configuration. chemistrysteps.com Consequently, the reaction results in a nearly 50:50 mixture of (1R,3R)-1-bromo-1,3-dimethylcyclohexane and (1S,3R)-1-bromo-1,3-dimethylcyclohexane. This mixture is known as a racemic mixture at the C1 center, leading to a loss of optical activity relative to that specific center. libretexts.orgchemistrysteps.com

ReagentDominant MechanismIntermediateStereochemical Outcome at C1Products
HBrSN1Tertiary CarbocationRacemization (Inversion + Retention)(1R,3R)- and (1S,3R)-1-bromo-1,3-dimethylcyclohexane
SOCl₂SN1 (often SNi)Tertiary Carbocation (or ion pair)Racemization (often with slight preference)(1R,3R)- and (1S,3R)-1-chloro-1,3-dimethylcyclohexane

Elimination Reactions (e.g., Dehydration)

When heated with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), (1R,3R)-1,3-dimethylcyclohexanol undergoes dehydration, an elimination reaction, to form alkenes. quizlet.comyoutube.com

Similar to substitution, the dehydration of this tertiary alcohol proceeds via an E1 (Elimination Unimolecular) mechanism. The E2 (Elimination Bimolecular) pathway is disfavored as it requires a strong base, whereas dehydration is acid-catalyzed. The E1 mechanism shares the same first step with the SN1 reaction: formation of a tertiary carbocation intermediate upon loss of water. libretexts.org

In the second step of the E1 mechanism, a weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. In the case of the 1,3-dimethylcyclohexyl carbocation, there are protons on C2 and C6 that can be removed.

The regioselectivity of this reaction is governed by Zaitsev's Rule , which predicts that the major product will be the most substituted (and thus most stable) alkene. libretexts.orgchemistrysteps.com

Path A: Removal of a proton from C2 leads to the formation of 1,3-dimethylcyclohex-1-ene , a trisubstituted alkene.

Path B: Removal of a proton from C6 leads to the formation of 1,5-dimethylcyclohex-1-ene , which is also a trisubstituted alkene.

Due to the similar stability of the potential products, a mixture of 1,3-dimethylcyclohex-1-ene and 1,5-dimethylcyclohex-1-ene would be expected. Often, the product with the double bond in the most stable arrangement within the ring system, 1,3-dimethylcyclohex-1-ene, is considered the major product. youtube.com

Reaction ConditionDominant MechanismGoverning RulePotential Products (Regioisomers)
Heat, H₂SO₄ (conc.)E1Zaitsev's Rule1,3-dimethylcyclohex-1-ene (major), 1,5-dimethylcyclohex-1-ene (minor)

Transformations of the Cyclohexane (B81311) Ring

Beyond reactions centered on the hydroxyl group, the cyclohexane ring itself can be chemically altered, though its tertiary alcohol nature presents significant constraints.

Oxidation Reactions and Product Diversity

Tertiary alcohols, including (1R,3R)-1,3-dimethylcyclohexanol, are resistant to oxidation under standard conditions. edubirdie.com Common oxidizing agents like chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), or pyridinium (B92312) chlorochromate (PCC) require the presence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) to proceed. libretexts.org Since the C1 carbon of (1R,3R)-1,3-dimethylcyclohexanol lacks a hydrogen atom, it cannot be oxidized to a ketone in the same way a secondary alcohol can. nih.gov

Under harsh, forcing conditions (e.g., strong heating with a powerful oxidant), the carbon-carbon bonds of the cyclohexane ring may be cleaved. This would not lead to a single, well-defined product but rather to a complex mixture of smaller molecules, such as dicarboxylic acids or other degradation products. Therefore, the "product diversity" in this context refers to a destructive oxidation process rather than a controlled synthetic transformation. More advanced and highly specific catalytic methods, such as certain electrochemical oxidations, may achieve selective C-H activation, but these are not standard laboratory transformations. acs.org

Functional Group Interconversions on the Ring

The hydroxyl group of (1R,3R)-1,3-dimethylcyclohexanol serves as a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a range of other substituted cyclohexanes with retention or inversion of configuration at C1.

One of the most common transformations is the conversion of the alcohol to an alkyl halide. chegg.com This can be achieved using various reagents, such as concentrated hydrohalic acids (HCl, HBr, HI) or thionyl chloride (SOCl₂) for chlorides, and phosphorus tribromide (PBr₃) for bromides. These reactions typically proceed through an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the substrate. For a tertiary alcohol like (1R,3R)-1,3-dimethylcyclohexanol, an Sₙ1 mechanism is more likely, proceeding through a tertiary carbocation intermediate.

The synthesis of amines from alcohols is another important transformation. While direct displacement of the hydroxyl group is difficult, it can be achieved through a two-step process. The alcohol can first be converted to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced. libretexts.orglibretexts.orgyoutube.com Reductive amination of the corresponding ketone, (1R,3R)-1,3-dimethylcyclohexanone, provides an alternative route to amines. youtube.com

Table 3: Reagents for Functional Group Interconversions of Alcohols

Desired Functional Group Reagent(s)
Alkyl Chloride SOCl₂, HCl
Alkyl Bromide PBr₃, HBr
Amine (via tosylate) 1. TsCl, pyridine; 2. NaN₃; 3. LiAlH₄

Mechanistic Insights into Stereospecificity and Diastereoselectivity

The stereochemical outcome of reactions involving (1R,3R)-1,3-dimethylcyclohexanol and its derivatives is profoundly influenced by the conformational rigidity of the cyclohexane ring and the stereoelectronic effects exerted by the substituents.

The stereospecificity and diastereoselectivity of many reactions are determined by the relative energies of the transition states leading to the different stereoisomeric products. Computational studies have become an invaluable tool for elucidating the structures and energies of these transient species. ualberta.camit.eduyoutube.com

In reactions proceeding through a carbocation intermediate, such as the Sₙ1 substitution of the hydroxyl group, the geometry of the intermediate plays a crucial role. For the (1R,3R)-1,3-dimethylcyclohexyl cation, the facial selectivity of the incoming nucleophile is influenced by the steric hindrance imposed by the axial hydrogens and the remaining methyl group. researchgate.net

In the Baeyer-Villiger oxidation, the reaction proceeds through a Criegee intermediate. chem-station.com The conformation of this intermediate and the subsequent transition state for the migratory insertion step dictate the stereochemical outcome. The migrating group must be anti-periplanar to the O-O bond of the peroxyacid moiety for optimal orbital overlap. nih.gov

The (1R,3R)-1,3-dimethylcyclohexane system strongly prefers a chair conformation where both methyl groups occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. chegg.comyoutube.comstereoelectronics.org This conformational preference has significant implications for reactivity.

For reactions occurring on the ring, the approach of reagents will be influenced by the steric bulk of the axial versus equatorial positions. For instance, in the reduction of the corresponding ketone, (1R,3R)-1,3-dimethylcyclohexanone, the hydride reagent will preferentially attack from the less hindered face. The stereoelectronic effects, such as the interaction between bonding and anti-bonding orbitals, also play a critical role in determining the reaction pathway. msu.ruwikipedia.orgresearchgate.netyoutube.combaranlab.org The orientation of the substituent groups can influence the stability of adjacent developing charges or radicals through hyperconjugation.

In elimination reactions, such as the E2 elimination of a tosylate derivative, a trans-diaxial arrangement of the leaving group and the proton to be abstracted is required for the reaction to proceed efficiently. The conformational rigidity of the (1R,3R)-1,3-dimethylcyclohexyl system can either facilitate or hinder this geometric requirement, thus influencing the rate and outcome of the elimination reaction.

Advanced Characterization Techniques in the Study of 1r,3r 1,3 Dimethylcyclohexanol

Spectroscopic Analysis for Structure Elucidation and Purity Assessment

Spectroscopic methods provide a foundational understanding of the molecular framework of (1R,3R)-1,3-dimethylcyclohexanol, confirming its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (1R,3R)-1,3-dimethylcyclohexanol, both ¹H and ¹³C NMR are used to map the carbon skeleton and the chemical environment of each proton.

The (1R,3R) stereochemistry dictates a trans relationship between the methyl group at the C3 position and the hydroxyl group at the C1 position. The molecule exists predominantly in a chair conformation. To minimize steric strain, the most stable conformation places the larger substituents in equatorial positions. In the case of (1R,3R)-1,3-dimethylcyclohexan-1-ol, this corresponds to a conformation where the C3-methyl group and the C1-hydroxyl group are equatorial, leaving the C1-methyl group in an axial position. This conformational preference is critical for interpreting the NMR spectra, as axial and equatorial protons and carbons experience different magnetic environments, leading to distinct chemical shifts.

¹H NMR: The proton spectrum is expected to show distinct signals for the two methyl groups due to their different environments (C1-axial, C3-equatorial). The protons on the cyclohexane (B81311) ring will appear as a series of complex multiplets, with equatorial protons typically resonating at a lower field (higher ppm) than their axial counterparts. The hydroxyl proton will appear as a singlet, the position of which can vary depending on solvent and concentration.

¹³C NMR: Due to the molecule's lack of symmetry, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the ¹³C NMR spectrum. The chemical shifts can be predicted based on the substitution pattern and conformation. The quaternary carbon (C1) bearing the hydroxyl group would be found significantly downfield. Computational methods, such as those using Density Functional Theory (DFT), are increasingly used to predict chemical shifts with high accuracy, aiding in the definitive assignment of complex spectra. nrel.gov

Table 1: Predicted ¹³C NMR Chemical Shift Data for (1R,3R)-1,3-Dimethylcyclohexanol

Carbon AtomTypePredicted Chemical Shift (ppm) RangeNotes
C1Quaternary (C-OH)68 - 75Deshielded by the electronegative oxygen atom.
C3Methine (-CH-)30 - 38Influenced by the equatorial methyl group.
C1-CH₃Methyl (-CH₃)25 - 30Axial methyl group, may be slightly more shielded.
C3-CH₃Methyl (-CH₃)20 - 25Equatorial methyl group.
C2, C4, C5, C6Methylene (B1212753) (-CH₂)20 - 45Four distinct signals due to the lack of symmetry.

Infrared (IR) and Raman Spectroscopy

For (1R,3R)-1,3-dimethylcyclohexanol, IR spectroscopy is particularly useful for identifying key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration will produce a strong band in the 1050-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed between 2850 and 3000 cm⁻¹. The specific frequencies and shapes of these bands can provide subtle information about the molecule's conformation and hydrogen bonding. Raman spectroscopy, being less sensitive to the highly polar O-H bond, is more effective for observing the vibrations of the C-C backbone and symmetric C-H stretches.

Table 2: Characteristic Infrared (IR) Absorption Bands for (1R,3R)-1,3-Dimethylcyclohexanol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching3200 - 3600Strong, Broad
Alkane (C-H)Stretching2850 - 3000Strong
Alcohol (C-O)Stretching1050 - 1150Strong
Methylene (CH₂)Bending (Scissoring)~1465Medium
Methyl (CH₃)Bending (Asymmetric)~1450Medium
Methyl (CH₃)Bending (Symmetric)~1375Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1R,3R)-1,3-dimethylcyclohexanol, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.21 g/mol ). nih.gov

The fragmentation pattern is influenced by the structure of this tertiary alcohol. Common fragmentation pathways include:

Loss of Water: A peak at m/z [M-18] is expected due to the facile elimination of a water molecule from the molecular ion.

Loss of a Methyl Group: Cleavage of a methyl group results in a stable tertiary carbocation, leading to a prominent peak at m/z [M-15].

Ring Cleavage: The cyclohexyl ring can undergo various cleavage patterns after ionization, leading to a series of smaller fragment ions that are characteristic of the substituted cyclohexane structure. The analysis of these fragments helps to confirm the carbon skeleton.

Chiroptical Methods for Enantiomeric Excess Determination

Since (1R,3R)-1,3-dimethylcyclohexanol is a chiral compound, chiroptical techniques are essential for confirming its absolute configuration and determining its enantiomeric purity.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nrel.gov VCD is an extension of IR spectroscopy that is exquisitely sensitive to the three-dimensional arrangement of atoms. nrel.gov

For (1R,3R)-1,3-dimethylcyclohexanol, an experimental VCD spectrum would provide a unique fingerprint for that specific enantiomer. Its mirror-image enantiomer, (1S,3S)-1,3-dimethylcyclohexanol, would produce a VCD spectrum of equal magnitude but opposite sign at every vibrational frequency. This makes VCD an unambiguous tool for stereochemical assignment. Modern practice involves comparing the experimental VCD spectrum to spectra predicted by quantum mechanical calculations (e.g., DFT) for the (1R,3R) configuration. nrel.gov A match between the experimental and calculated spectra provides definitive proof of the absolute stereochemistry. This combined experimental and computational approach is a state-of-the-art method for the structural elucidation of complex chiral molecules.

Polarimetry and Optical Rotation Measurements

Polarimetry is a fundamental technique for investigating the chiroptical properties of chiral molecules. It measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral substance. wikipedia.org This phenomenon, known as optical rotation, is a direct consequence of the differential interaction of left- and right-circularly polarized light with the chiral molecule. The magnitude and direction of this rotation are intrinsic properties of an enantiomer.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l), typically at a specific temperature (T) and wavelength (λ, usually the sodium D-line at 589 nm). wikipedia.org

Equation for Specific Rotation: [α]λT = α / (c * l)

For (1R,3R)-1,3-dimethylcyclohexanol, a non-racemic sample is expected to be optically active. A positive (+) or dextrorotatory reading indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory reading signifies a counter-clockwise rotation. The enantiomer, (1S,3S)-1,3-dimethylcyclohexanol, would exhibit a specific rotation of equal magnitude but opposite sign.

Hypothetical Data Table for Optical Rotation of 1,3-Dimethylcyclohexanol (B2913386) Isomers: (Note: This table is illustrative as specific experimental data for (1R,3R)-1,3-dimethylcyclohexanol was not found in the performed searches.)

Compound Specific Rotation [α]D20 (degrees)
(1R,3R)-1,3-Dimethylcyclohexanol Value not available

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is essentially the extension of circular dichroism into the infrared region of the electromagnetic spectrum. VCD spectroscopy provides detailed information about the three-dimensional structure of a molecule, including its absolute configuration and conformational equilibrium in solution. wikipedia.orghindsinstruments.com

A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. For a pair of enantiomers, the VCD spectra are mirror images of each other, while their standard infrared (IR) absorption spectra are identical. This makes VCD an invaluable tool for distinguishing between enantiomers.

The power of VCD is significantly enhanced when coupled with quantum chemical calculations. wikipedia.org By calculating the theoretical VCD spectrum for a known absolute configuration (e.g., (1R,3R)), and comparing it to the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously determined.

For (1R,3R)-1,3-dimethylcyclohexanol, VCD analysis would be particularly insightful. The spectrum would exhibit characteristic bands associated with the stretching and bending vibrations of the C-H, C-O, and O-H bonds within its chiral structure. Comparison of these experimental bands with theoretical predictions would provide definitive proof of its (1R,3R) configuration.

Although specific VCD spectra for (1R,3R)-1,3-dimethylcyclohexanol are not reported in the surveyed literature, the general methodology is well-established for the structural elucidation of chiral organic molecules. nih.govjascoinc.com

Illustrative Data Table of Key VCD Spectral Regions for Chiral Alcohols: (Note: This table is a general representation and not specific to (1R,3R)-1,3-dimethylcyclohexanol.)

Vibrational Mode Typical Wavenumber Range (cm-1) Potential for VCD Signal
O-H Stretch 3200-3600 Strong
C-H Stretch 2850-3000 Moderate to Strong
C-O Stretch 1000-1300 Moderate

X-ray Crystallography of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like (1R,3R)-1,3-dimethylcyclohexanol, which is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging.

A common strategy to overcome this is to prepare a crystalline derivative of the target molecule. By reacting the hydroxyl group of (1R,3R)-1,3-dimethylcyclohexanol with a suitable achiral or chiral reagent, a solid derivative can be synthesized. Common derivatizing agents include carboxylic acids (to form esters) or isocyanates (to form carbamates), especially those containing heavy atoms which can aid in the crystallographic analysis.

Once a suitable crystal of a derivative is obtained, X-ray diffraction analysis can provide the precise spatial arrangement of all atoms in the molecule. This allows for the unambiguous determination of the relative and absolute stereochemistry of the chiral centers. The absolute configuration can often be determined using anomalous dispersion effects, especially if a heavy atom is present in the structure.

While no crystal structures of (1R,3R)-1,3-dimethylcyclohexanol or its derivatives are available in the public crystallographic databases based on the conducted searches, this technique remains the gold standard for absolute configuration assignment in stereochemistry.

Table of Common Derivatizing Agents for X-ray Crystallography of Alcohols:

Derivatizing Agent Class Resulting Derivative Rationale for Use
Carboxylic Acids/Acyl Halides Esters Often crystalline, can introduce heavy atoms.
Isocyanates Carbamates/Urethanes Tend to be highly crystalline.

Applications of 1r,3r 1,3 Dimethylcyclohexanol in Chemical Research

Model Compound for Stereochemical and Conformational Studies

Substituted cyclohexanes are archetypal systems for the study of conformational isomerism, and (1R,3R)-1,3-dimethylcyclohexanol provides a rich platform for such investigations. The trans relationship between the methyl groups, combined with the hydroxyl group at a tertiary carbon, creates a stereochemically dense environment ideal for detailed analysis.

The conformational preference of (1R,3R)-1,3-dimethylcyclohexanol is dictated by the minimization of steric strain, particularly 1,3-diaxial interactions. In its chair conformation, this trans isomer must place one substituent in an axial position and one in an equatorial position to accommodate the substitution pattern. The interplay between the bulky methyl groups and the hydroxyl group allows researchers to quantify the energetic costs of various steric clashes within a cyclic system.

The presence of the hydroxyl group also introduces significant electronic effects. It can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and the behavior of the molecule in different solvent environments. The gauche interactions between the substituents and the cyclohexane (B81311) ring carbons are a key area of study, providing data on non-bonded interactions that are crucial for computational chemistry models.

Table 1: Key Conformational Interactions in (1R,3R)-1,3-Dimethylcyclohexanol

Interaction TypeDescriptionSignificance
1,3-Diaxial Interaction Steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring.A major factor determining the conformational equilibrium and stability of the chair form.
Gauche Interaction Steric interaction between substituents on adjacent carbons.Contributes to the overall strain energy of the conformer.
Hydrogen Bonding The -OH group can form intramolecular or intermolecular hydrogen bonds.Influences physical properties and can affect conformational preferences and reactivity.

As a chiral molecule, (1R,3R)-1,3-dimethylcyclohexanol possesses a non-superimposable mirror image, the (1S,3S) enantiomer. This intrinsic chirality makes it an excellent probe for studying chiral recognition phenomena. When interacting with other chiral entities, such as enzymes, chiral catalysts, or chiral stationary phases in chromatography, the two enantiomers will behave differently, providing insight into the nature of these diastereomeric interactions. The well-defined spatial arrangement of its functional groups allows it to serve as a model for understanding how stereochemistry governs molecular binding and recognition.

Chiral Building Block in Complex Organic Synthesis

In the field of asymmetric synthesis, readily available chiral molecules, often referred to as the "chiral pool," are invaluable starting materials. (1R,3R)-1,3-dimethylcyclohexanol, with its two defined stereocenters, is a useful member of this pool, acting as a foundational scaffold for the synthesis of more elaborate optically active compounds.

The functional groups of (1R,3R)-1,3-dimethylcyclohexanol can be chemically manipulated to produce a variety of other chiral molecules while retaining the stereochemical integrity of the core structure. Although the tertiary alcohol cannot be directly oxidized to a ketone without C-C bond cleavage, it can undergo other transformations. For instance, elimination reactions can yield specific chiral alkenes. Furthermore, multi-step sequences can convert the alcohol into other functional groups. These transformations allow chemists to access a range of optically active products that would be difficult to synthesize by other means.

Table 2: Synthetic Transformations of (1R,3R)-1,3-Dimethylcyclohexanol

Starting MaterialReagents/ConditionsProduct Type
(1R,3R)-1,3-DimethylcyclohexanolAcid catalyst, heat (Dehydration)Chiral Alkenes
(1R,3R)-1,3-DimethylcyclohexanolSubstitution reaction sequences (e.g., via carbocation)Chiral Amines, Ethers

The rigid cyclohexane framework of (1R,3R)-1,3-dimethylcyclohexanol serves as a chiral template. Chemists can leverage its existing stereocenters to direct the formation of new stereocenters elsewhere in the molecule. The compound can be an intermediate in synthetic pathways where the ring is later cleaved, transferring its chirality to a newly formed acyclic molecule. This strategy is a powerful tool in total synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

Development of Chiral Auxiliaries and Catalysts

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.org The structural features of (1R,3R)-1,3-dimethylcyclohexanol make it and its derivatives promising candidates for this role.

By attaching this molecule via its hydroxyl group to a substrate, its bulky and conformationally restricted dimethylcyclohexyl group can effectively shield one face of the reacting center. This forces an incoming reagent to approach from the less hindered side, leading to the preferential formation of one stereoisomer over the other. The rigidity of the cyclohexane ring is advantageous, as it provides a predictable and stable blocking effect. While not as commonly cited as other auxiliaries like Evans oxazolidinones or camphor-based systems, the principles of its potential application are well-founded in the theory of asymmetric synthesis. wikipedia.orgnih.gov

Design and Synthesis of Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. Chiral alcohols are valuable starting materials, or "chiral pool" reagents, for the synthesis of these ligands. While extensive research has been conducted on ligands derived from readily available natural products like amino acids and terpenes, the application of specific, less common chiral scaffolds such as (1R,3R)-1,3-dimethylcyclohexanol is a more specialized area of investigation.

The synthesis of effective chiral ligands often involves the incorporation of a stereogenic unit that can influence the stereochemical outcome of a catalytic reaction. The defined (1R,3R) stereochemistry of 1,3-dimethylcyclohexanol (B2913386) makes it a candidate for such purposes. The hydroxyl group serves as a convenient handle for further chemical modification, allowing for the attachment of coordinating groups like phosphines, amines, or oxazolines. These groups are capable of binding to a metal center, creating a chiral catalytic complex.

For instance, a common strategy involves the conversion of the alcohol to a corresponding phosphine (B1218219) ligand. This could be achieved through tosylation of the hydroxyl group, followed by nucleophilic substitution with a phosphide (B1233454) anion. The resulting phosphine could then be used in transition metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions. The steric bulk and the specific spatial arrangement of the two methyl groups on the cyclohexyl backbone would be expected to create a distinct chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in the catalyzed transformation.

While the direct synthesis of ligands from (1R,3R)-1,3-dimethylcyclohexanol is not widely documented in mainstream literature, the principles of ligand design strongly suggest its potential utility. The success of such a ligand would depend on several factors, including its electronic properties, steric hindrance, and the conformational rigidity of the cyclohexyl ring.

Ligand TypePotential Synthetic PrecursorPotential Catalytic Application
Chiral Phosphine(1R,3R)-1,3-dimethylcyclohexyl tosylateAsymmetric Hydrogenation
Chiral Oxazoline(1R,3R)-1,3-dimethylcyclohexanecarboxylic acidAsymmetric Diels-Alder Reaction
Chiral Amine(1R,3R)-1,3-dimethylcyclohexylamineAsymmetric Transfer Hydrogenation

Role in Understanding Reaction Mechanisms and Stereochemical Control

The rigid, well-defined structure of (1R,3R)-1,3-dimethylcyclohexanol and its derivatives makes them excellent model systems for studying the mechanisms of various organic reactions and the principles of stereochemical control. The fixed chair-like conformation of the cyclohexane ring, influenced by the stereochemistry of the methyl groups, allows for a detailed analysis of how substrate geometry dictates reaction pathways and product distributions.

One area where such a compound is valuable is in the study of elimination and substitution reactions. For example, the dehydration of (1R,3R)-1,3-dimethylcyclohexanol under acidic conditions would lead to a mixture of alkenes. The regioselectivity (Zaitsev vs. Hofmann products) and stereoselectivity of this elimination can provide insights into the underlying E1 or E2 mechanisms. The stereospecificity of the reaction, particularly how the orientation of the leaving group (the protonated hydroxyl group) and neighboring protons influences the outcome, can be meticulously studied.

Similarly, nucleophilic substitution reactions at the C1 position, after converting the hydroxyl into a good leaving group (e.g., a tosylate or bromide), can be investigated. The stereochemical outcome of an S\N1 or S\N2 reaction at this tertiary center would be highly informative. For instance, an S\N1 reaction would proceed through a planar carbocation, and the facial bias for the incoming nucleophile could be influenced by the adjacent chiral center at C3. In contrast, an S\N2 reaction is generally not favored at a tertiary center, but under certain conditions, its potential could be explored.

The study of such reactions with a conformationally restricted and stereochemically defined substrate like (1R,3R)-1,3-dimethylcyclohexanol allows for a deeper understanding of fundamental concepts like neighboring group participation, steric effects, and electronic influences on reaction rates and selectivity. These fundamental studies are crucial for the development of new synthetic methodologies with predictable stereochemical outcomes.

Reaction TypeMechanistic InsightKey Factors to Study
Dehydration (Elimination)E1 vs. E2 pathways, regioselectivityProduct distribution, kinetic isotope effects
Nucleophilic SubstitutionS\N1 vs. S\N2 mechanisms, stereoselectivityRate of reaction, stereochemistry of products
Epoxidation of derived alkenesDiastereoselectivity of facial attackInfluence of existing stereocenters

Future Research Directions and Outlook

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

The synthesis of single-enantiomer chiral compounds is a critical challenge in modern chemistry. nih.gov Biocatalysis, which uses enzymes or whole microbial cells, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govmdpi.com Future research will likely focus on developing biocatalytic routes to produce (1R,3R)-1,3-dimethylcyclohexanol with high purity.

The advantages of using biocatalysts include their high enantioselectivity and regioselectivity, which stem from the specific three-dimensional structure of enzyme active sites. mdpi.com These reactions are typically performed under mild conditions (ambient temperature and pressure), which minimizes energy consumption and reduces the risk of side reactions like isomerization or racemization. nih.govmdpi.com

Key areas for exploration include:

Enzyme Screening: Identifying and screening enzymes such as alcohol dehydrogenases (ADHs), monooxygenases, and ketoreductases for their ability to stereoselectively reduce a prochiral ketone precursor, 3-methylcyclohexanone, or related diketones. mdpi.comd-nb.info For instance, ADHs are widely used for the asymmetric reduction of ketones to produce chiral alcohols. d-nb.info

Whole-Cell Biotransformation: Utilizing whole-cell systems (e.g., baker's yeast or specific bacterial strains like Pichia glucozyma or Rhodococcus erythropolis) which contain the necessary enzymes and cofactors for the desired transformation. mdpi.comunimi.it This approach can be more cost-effective as it avoids the need for enzyme purification.

Chemoenzymatic Cascades: Combining enzymatic steps with chemical catalysis in a one-pot sequence. mdpi.comacs.org For example, a chemical reaction could create a suitable ketone intermediate, which is then stereoselectively reduced by an enzyme to yield (1R,3R)-1,3-dimethylcyclohexanol. d-nb.infoacs.org This strategy leverages the strengths of both catalytic worlds to build molecular complexity efficiently. mdpi.com

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For a chiral molecule like (1R,3R)-1,3-dimethylcyclohexanol, advanced modeling can offer insights into its reactivity, conformational preferences, and interactions with other molecules, such as enzymes or catalysts.

Future computational studies could focus on:

Density Functional Theory (DFT) Studies: Using DFT to model reaction pathways for the synthesis or derivatization of the molecule. nih.gov Such studies can calculate the energies of transition states and intermediates, helping to predict the most likely reaction outcomes and stereoselectivity. nih.gov For example, DFT has been used to study the isomerism of cyclohexanol (B46403) dimers and test the predictability of different computational models against experimental data.

Enzyme Docking Simulations: Modeling the interaction of potential precursors of (1R,3R)-1,3-dimethylcyclohexanol with the active sites of enzymes. nih.gov These simulations can predict which enzymes are likely to be effective biocatalysts and what stereochemical outcome to expect. nih.gov By understanding the binding mode, researchers can even use directed evolution to tailor enzymes for improved activity and selectivity. mdpi.com

Conformational Analysis: Predicting the stable conformations of the molecule and its derivatives. The orientation of the methyl and hydroxyl groups (axial vs. equatorial) significantly influences the molecule's properties and reactivity. Computational models can determine the relative energies of these conformers, providing a basis for understanding its chemical behavior.

Integration into Cascading Reactions for Enhanced Efficiency

Cascade reactions, where multiple bond-forming events occur in a single reaction vessel without isolating intermediates, represent a highly efficient strategy in organic synthesis. 20.210.105 They reduce waste, save time, and can be used to construct complex molecular architectures in one step. 20.210.105 Integrating the synthesis of (1R,3R)-1,3-dimethylcyclohexanol into a cascade sequence is a promising area of future research.

Potential cascade strategies include:

Michael-Aldol Cascades: Designing a sequence where a Michael addition is followed by an intramolecular aldol (B89426) reaction to construct the substituted cyclohexane (B81311) ring with the desired stereocenters. The stereoselectivity could be controlled by using chiral organocatalysts.

Chemoenzymatic Cascades: As mentioned in section 7.1, a multi-step synthesis can be designed where chemical and enzymatic reactions are run sequentially in one pot. mdpi.combohrium.com For example, an organocatalytic reaction could form a prochiral ketone, which is then asymmetrically reduced by an alcohol dehydrogenase to yield the target chiral alcohol. nih.gov This avoids the purification of intermediates and leverages the high selectivity of enzymes. mdpi.com

Double Michael Addition Cascades: A cascade inter-intramolecular double Michael reaction strategy could be employed to synthesize a highly functionalized cyclohexanone (B45756) precursor, which can then be stereoselectively reduced to the final alcohol. nih.gov

Development of Derivatization Chemistry for New Functional Materials

The hydroxyl group of (1R,3R)-1,3-dimethylcyclohexanol is a prime site for chemical modification, or derivatization. By attaching other chemical moieties to this group, its properties can be tuned to create new functional materials.

Future research in this area could involve:

Synthesis of Chiral Polymers: Using the alcohol as a chiral monomer in polymerization reactions. The resulting polymers would have chiral centers incorporated into their backbone or as side chains, which could be useful in applications like chiral chromatography or as asymmetric catalysts.

Creation of Chiral Derivatizing Agents (CDAs): The molecule itself could be modified to become a CDA. wikipedia.org CDAs are used to determine the enantiomeric purity of other chemical samples by converting a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished using techniques like NMR or HPLC. wikipedia.org

Development of Chiral Stationary Phases (CSPs): Immobilizing (1R,3R)-1,3-dimethylcyclohexanol or its derivatives onto a solid support, such as silica (B1680970) gel. mdpi.com Such materials can be used as CSPs in chromatography columns for the separation of racemic mixtures, a critical process in the pharmaceutical industry. nih.govmdpi.com For example, derivatized cyclodextrins and other chiral selectors are widely used for enantiomer resolution. mdpi.com

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